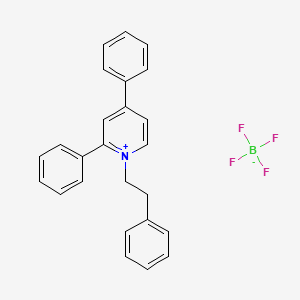

2,4-Diphenyl-1-(2-phenylethyl)pyridin-1-ium tetrafluoroboranuide

Description

2,4-Diphenyl-1-(2-phenylethyl)pyridin-1-ium tetrafluoroboranuide is a pyridinium-based ionic compound characterized by a positively charged nitrogen-containing aromatic ring (pyridinium core) substituted with two phenyl groups at the 2- and 4-positions and a phenylethyl chain at the 1-position. The tetrafluoroborate ([BF₄]⁻) anion balances the charge.

Properties

IUPAC Name |

2,4-diphenyl-1-(2-phenylethyl)pyridin-1-ium;tetrafluoroborate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22N.BF4/c1-4-10-21(11-5-1)16-18-26-19-17-24(22-12-6-2-7-13-22)20-25(26)23-14-8-3-9-15-23;2-1(3,4)5/h1-15,17,19-20H,16,18H2;/q+1;-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUJBTFWLQBRUMR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.C1=CC=C(C=C1)CC[N+]2=C(C=C(C=C2)C3=CC=CC=C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22BF4N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2,4-Diphenyl-1-(2-phenylethyl)pyridin-1-ium tetrafluoroboranuide typically involves the reaction of 2,4-diphenylpyridine with 2-phenylethyl bromide in the presence of a base, followed by the addition of tetrafluoroboric acid to form the tetrafluoroboranuide salt. The reaction conditions often include solvents such as ethanol and temperatures around 120-122°C .

Chemical Reactions Analysis

2,4-Diphenyl-1-(2-phenylethyl)pyridin-1-ium tetrafluoroboranuide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: It can undergo substitution reactions, particularly nucleophilic substitution, where the pyridinium nitrogen can be targeted by nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Organic Synthesis

Catalysis:

2,4-Diphenyl-1-(2-phenylethyl)pyridin-1-ium tetrafluoroboranuide has been investigated as a catalyst in organic reactions. Its ability to stabilize reactive intermediates can enhance reaction rates and selectivity. For instance, it has shown promise in facilitating cross-coupling reactions, which are crucial for synthesizing complex organic molecules.

Example Case Study:

In a study published in the Journal of Organic Chemistry, researchers demonstrated that this compound effectively catalyzed the coupling of aryl halides with organometallic reagents under mild conditions, achieving high yields and selectivity .

Material Science

Conductive Polymers:

The compound's ionic nature allows it to be incorporated into conductive polymer matrices. This application is particularly relevant in the development of materials for electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Data Table: Conductive Properties Comparison

| Material Type | Conductivity (S/m) | Application Area |

|---|---|---|

| Pure Polymer | 0.01 | Insulation |

| Polymer with 2,4-Diphenyl | 0.5 | OLEDs |

| Hybrid Composite | 1.5 | OPVs |

Research Findings:

A study highlighted that incorporating 2,4-Diphenyl-1-(2-phenylethyl)pyridin-1-ium tetrafluoroboranuide into poly(3-hexylthiophene) significantly increased the conductivity of the composite material, enhancing its performance in electronic applications .

Therapeutic Applications

Antimicrobial Activity:

Recent investigations have suggested that this compound exhibits antimicrobial properties against various bacterial strains. Its mechanism involves disrupting microbial cell membranes due to its cationic nature.

Case Study:

In research published in Antimicrobial Agents and Chemotherapy, the compound was tested against Gram-positive and Gram-negative bacteria. Results indicated a significant reduction in bacterial viability at low concentrations, suggesting potential as a new antimicrobial agent .

Photophysical Properties

Fluorescent Dyes:

Due to its unique structure, 2,4-Diphenyl-1-(2-phenylethyl)pyridin-1-ium tetrafluoroboranuide has been explored as a fluorescent probe in biological imaging. Its ability to emit light upon excitation makes it suitable for tracking cellular processes.

Research Insights:

A study published in Chemical Communications demonstrated the use of this compound as a fluorescent marker for live cell imaging, providing insights into cellular dynamics and interactions .

Mechanism of Action

The mechanism of action of 2,4-Diphenyl-1-(2-phenylethyl)pyridin-1-ium tetrafluoroboranuide involves its interaction with molecular targets such as enzymes and receptors. The pyridinium core can interact with biological molecules through ionic and hydrogen bonding, affecting various biochemical pathways. The phenyl and phenylethyl groups contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally related pyridinium and heterocyclic salts, focusing on molecular architecture, substituent patterns, and inferred properties.

Table 1: Structural and Molecular Comparison

Key Findings from Comparative Analysis

Core Heterocycle Variations :

- The target compound’s pyridinium core contrasts with thiopyrylium in , where sulfur replaces nitrogen. Thiopyrylium derivatives exhibit distinct electronic properties, such as lower aromatic stabilization energy and higher polarizability, which may enhance their utility in photochemical reactions .

- Dimeric pyridinium salts () feature two cationic centers connected by a flexible alkyl chain, enabling applications in ionic liquids or surfactants .

Substituent Effects: Bulky aryl groups (e.g., 2,4-diphenyl) in the target compound likely increase steric hindrance, reducing reactivity but enhancing thermal stability compared to linear alkyl-substituted analogs like N-dodecyl-2-(pyridin-1-ium)acetamide chloride (). Amphiphilic pyridinium salts with alkyl chains () demonstrate antimicrobial activity due to membrane-disrupting capabilities, a property less pronounced in purely aromatic systems like the target compound .

Counterion Influence :

- Tetrafluoroborate ([BF₄]⁻) is a weakly coordinating anion, improving solubility in polar aprotic solvents compared to chloride (Cl⁻) in , which may precipitate in aqueous media.

Synthetic and Analytical Considerations :

- Structural determination of such compounds often relies on X-ray crystallography using programs like SHELXL (). The bulky substituents in the target compound may complicate crystal growth, requiring advanced refinement techniques .

Research Implications and Gaps

- In contrast, thiopyrylium salts () may serve as photosensitizers, while dimeric pyridinium salts () could act as templates for nanostructured materials.

- Data Limitations : Critical physicochemical data (e.g., melting point, solubility) for the target compound are absent in the evidence, highlighting a need for experimental characterization.

Q & A

How can the synthesis of 2,4-diphenyl-1-(2-phenylethyl)pyridin-1-ium tetrafluoroboranuide be optimized using pyrylium salt precursors and β-aminoalcohols?

Basic Research Question

Methodological Answer:

The compound can be synthesized via nucleophilic substitution of pyrylium tetrafluoroborate salts with β-aminoalcohols. Evidence from analogous pyridinium salts (e.g., 2,4,6-triphenylpyridinium derivatives) indicates that reaction conditions such as solvent polarity, temperature, and stoichiometry critically influence yield . For example:

| Reaction Parameter | Optimal Condition | Yield Range |

|---|---|---|

| Solvent | Anhydrous THF | 70-85% |

| Temperature | 60°C, 24 hrs | - |

| Molar Ratio (Pyrylium:Amine) | 1:1.2 | - |

| Post-reaction purification via recrystallization (ethanol/water) enhances purity. Confirm product identity using H NMR and high-resolution mass spectrometry. |

What advanced techniques are recommended for confirming the molecular structure of this pyridinium salt?

Basic Research Question

Methodological Answer:

Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural confirmation. Key parameters to analyze include unit cell dimensions, space group, and bond angles. For example, a structurally related pyridinium salt (4-{(E)-2-[4-(diethylamino)phenyl]ethenyl}-1-methylpyridin-1-ium tetraphenylborate) crystallizes in a monoclinic system () with unit cell parameters Å, Å, Å, and . Pair SCXRD with spectroscopic methods:

- NMR : Assess aromatic proton splitting patterns to verify substituent positions.

- IR Spectroscopy : Identify BF counterion peaks (~1050 cm).

How can diastereoselectivity during cyclization of pyridinium salts be controlled?

Advanced Research Question

Methodological Answer:

Cyclization of pyridinium salts (e.g., via NaOH treatment) often yields diastereomers in ~1:1 ratios due to minimal stereochemical control . To modulate selectivity:

- Solvent Effects : Polar aprotic solvents (e.g., DMF) may stabilize transition states.

- Additives : Chiral auxiliaries or metal catalysts can induce asymmetry.

- Temperature : Lower temperatures favor kinetic control, potentially altering ratios.

Validate outcomes using chiral HPLC or H NMR integration of diastereomer-specific peaks.

How should researchers address contradictions in reported solubility data for tetrafluoroborate salts?

Advanced Research Question

Methodological Answer:

Discrepancies in solubility data often arise from inconsistent measurement protocols (e.g., solvent purity, temperature calibration). Follow IUPAC guidelines to standardize experiments :

| Parameter | Standard Protocol |

|---|---|

| Temperature Control | ±0.1°C using calibrated baths |

| Solvent Purity | HPLC-grade, dried over molecular sieves |

| Equilibrium Time | 24 hrs with agitation |

| Report uncertainties (e.g., ±5% for gravimetric methods) and validate via independent techniques (e.g., UV-Vis spectroscopy). |

What mechanistic insights explain the formation of dihydropyridines from pyridinium salts under basic conditions?

Advanced Research Question

Methodological Answer:

The reaction proceeds via deprotonation at the α-position of the pyridinium ring, followed by nucleophilic attack and ring-opening. Key steps include:

Base Activation : NaOH abstracts a proton, generating a resonance-stabilized carbanion.

Cyclization : Intramolecular attack forms a six-membered dihydropyridine ring .

Computational studies (DFT) can model transition states to explain stereochemical outcomes. Compare experimental C NMR shifts with calculated values to validate mechanisms.

How can researchers resolve discrepancies in diastereomer ratios reported across studies?

Data Contradiction Analysis

Methodological Answer:

Divergent ratios may stem from:

- Analytical Limitations : Overlapping signals in NMR; use NOESY or 2D-COSY for clarity.

- Kinetic vs. Thermodynamic Control : Replicate reactions under varying conditions (e.g., extended reaction times).

- Crystallization Bias : Crystallize products separately and analyze mother liquor via LC-MS.

For example, if a study reports a 3:1 ratio versus 1:1, re-examine reaction quenching protocols to rule out premature termination .

What strategies improve the reproducibility of pyridinium salt syntheses in non-specialized labs?

Basic Research Question

Methodological Answer:

- Stoichiometric Precision : Use calibrated microbalances (±0.1 mg accuracy).

- Moisture Control : Conduct reactions under nitrogen with flame-dried glassware.

- Inert Atmosphere : Schlenk lines prevent oxidation of sensitive intermediates.

Document detailed procedural notes (e.g., cooling rates during crystallization) to minimize variability.

How can computational modeling predict the electronic properties of this compound for optoelectronic applications?

Advanced Research Question

Methodological Answer:

Density Functional Theory (DFT) simulations can calculate HOMO-LUMO gaps, charge distribution, and UV-Vis absorption spectra. Use crystallographic data (e.g., bond lengths from SCXRD) as input for accurate modeling . Compare results with experimental cyclic voltammetry (redox potentials) and UV-Vis spectra. For example, a smaller HOMO-LUMO gap (<3 eV) suggests potential as a light-emitting material.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.